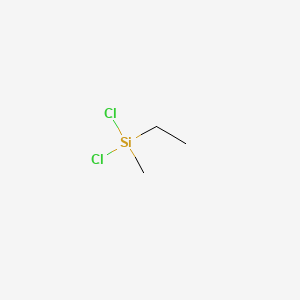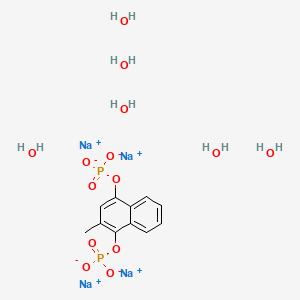
4-Hydroxyphthalic anhydride
Übersicht
Beschreibung
4-Hydroxyphthalic anhydride, also known as 5-hydroxyisobenzofuran-1,3-dione, is a chemical compound with the molecular formula C8H4O4 and a molecular weight of 164.12 .
Synthesis Analysis
The synthesis of 4-Hydroxyphthalic anhydride can be achieved through several methods. One method involves the reaction of 4-aminophthalic acid with sulfuric acid and sodium nitrite in water. The resulting 4-hydroxyphthalic acid is then sublimed at 250 °C to obtain 4-hydroxyphthalic anhydride . Another method involves the reaction of a halophthalic anhydride with an hydroxyphthalic anhydride in a polar aprotic solvent in the presence of an alkali metal compound .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyphthalic anhydride consists of eight carbon atoms, four oxygen atoms, and four hydrogen atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 4-Hydroxyphthalic anhydride molecule .
Physical And Chemical Properties Analysis
4-Hydroxyphthalic anhydride has a melting point of 171-173 °C and a predicted boiling point of 407.8±28.0 °C. Its predicted density is 1.624±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2-8°C. Its pKa is predicted to be 6.52±0.20 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
4-Hydroxyphthalic anhydride is used in various chemical synthesis processes. It is often used as a reagent in the production of other chemicals .
Analytical Chemistry
In the field of analytical chemistry, 4-Hydroxyphthalic anhydride is used in calibration, qualification, and validation processes. It is also used in gas chromatography (GC), a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Cell Culture & Analysis
4-Hydroxyphthalic anhydride is used in cell culture and analysis. It is used in cell analysis and cell culture by cell type and technique .
Materials Science & Engineering
In materials science and engineering, 4-Hydroxyphthalic anhydride is used in 3D bioprinting and 3D printing. It is also used in the development of batteries, supercapacitors, and fuel cells .
Pharma & Biopharma Manufacturing
4-Hydroxyphthalic anhydride is used in the manufacturing of pharmaceutical and biopharmaceutical products. It is used in antibody drug conjugate manufacturing and biopharma 4.0 .
Protein Biology
In protein biology, 4-Hydroxyphthalic anhydride is used in ELISA and enzyme activity assays. It is also used in flow cytometry .
Inhibition of SARS-CoV-2 Infection
A study has shown that 3-hydroxyphthalic anhydride-modified β-lactoglobulin (3HP-β-LG), a component similar to 4-Hydroxyphthalic anhydride, has been effective in inhibiting SARS-CoV-2 infection . Although this study specifically used 3HP-β-LG, it suggests potential applications of 4-Hydroxyphthalic anhydride in similar research contexts.
Safety And Hazards
4-Hydroxyphthalic anhydride may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be handled only in a well-ventilated area and all sources of ignition should be removed .
Zukünftige Richtungen
Transparent polyimides derived from 4-Hydroxyphthalic anhydride have been synthesized and characterized. These polyimides were found to be transparent with an ultraviolet-visible absorption cut-off wavelength below 375 nm. They exhibited tensile strengths of 42.0–83.8 MPa, tensile moduli of 2.5–4.7 GPa, and elongations at break of 2.1–5.4%. They also showed higher glass transition temperatures, lower water absorption, and lower temperature of 5% weight loss compared with poly (ether imide)s .
Eigenschaften
IUPAC Name |
5-hydroxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIYFMTRHEUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348668 | |
| Record name | 4-Hydroxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphthalic anhydride | |
CAS RN |
27550-59-0 | |
| Record name | 4-Hydroxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties and applications of polymers synthesized from 4-Hydroxyphthalic anhydride?
A1: 4-Hydroxyphthalic anhydride serves as a crucial precursor for synthesizing aromatic ester-containing dianhydrides (EDAs) []. These EDAs are then used to create aromatic poly(amic ester acid)s, which can be further processed into polyesterimides.
- Properties: The resulting polyesterimides exhibit high glass transition temperatures (184-219°C), indicating good thermal stability. They also demonstrate excellent thermal stability, remaining stable up to 400°C with a 5% weight loss observed between 432-490°C [].
Q2: How is 4-Hydroxyphthalic anhydride characterized?
A2: Various analytical techniques are employed to characterize 4-Hydroxyphthalic anhydride and its derivatives:
- Elemental analysis: This confirms the elemental composition of the synthesized compounds [].
- Melting point: This provides information about the compound's purity and thermal behavior [].
- FTIR (Fourier-transform infrared spectroscopy): This technique identifies the functional groups present in the molecule based on their characteristic infrared absorption bands [].
- H-1-NMR (Proton nuclear magnetic resonance spectroscopy): This method provides detailed information about the hydrogen atoms' arrangement within the molecule, aiding in structure elucidation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)



![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)


